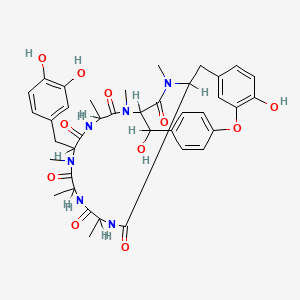

Bouvardin catechol

Description

Contextualization within Natural Products Chemistry and Bioactive Compounds

Natural products chemistry is a field dedicated to the isolation, identification, and synthesis of chemical compounds produced by living organisms. These compounds, known as secondary metabolites, often possess potent and specific biological activities, making them invaluable as pharmacological tools and as inspiration for the development of new therapeutic agents. nih.gov Plants, in particular, are a rich source of such bioactive molecules, which can include alkaloids, terpenes, flavonoids, and cyclic peptides. mdpi.com

Within this context, the plant Bouvardia ternifolia, a shrub native to Mexico and the southwestern United States, has been a subject of significant phytochemical interest. wildflower.orggardenia.net Traditionally used in Mexican medicine for various ailments including inflammation and pain, its extracts have been shown to contain a variety of bioactive compounds. mdpi.comnih.govnih.gov Scientific investigations have confirmed that extracts from the flowers, leaves, and stems of B. ternifolia possess antioxidant and cytotoxic effects against cancer cell lines. nih.gov These biological activities are attributed to a complex mixture of secondary metabolites, including phenolic compounds, tannins, saponins, and cyclic peptides. nih.govnih.gov The study of compounds from B. ternifolia is a classic example of how ethnobotanical knowledge can guide the discovery of novel, biologically active natural products.

**Table 1: Bioactive Compounds Identified in *Bouvardia ternifolia***

| Compound Class | Specific Compound(s) | Reported Activity | Source(s) |

|---|---|---|---|

| Cyclic Peptides | Bouvardin (B1209253) | Cytotoxic, Protein Synthesis Inhibition | nih.govwikipedia.org |

| Coumarins | Scopoletin | Anti-inflammatory | nih.gov |

| Benzochromones | Ternifoliol, Ternifolial | Anti-inflammatory, NF-κB Inhibition | nih.gov |

| Phenolic Compounds | Chlorogenic acid, Rutin | Anti-inflammatory | nih.gov |

| Triterpenes | Ursolic acid, Oleanolic acid | Anti-inflammatory | nih.govnih.gov |

| Flavonoids | Quercetin Glycosides | Anti-inflammatory | nih.gov |

Overview of Bouvardin as a Parent Compound in Chemical Biology

Bouvardin is a prominent bioactive cyclic hexapeptide isolated from Bouvardia ternifolia. wikipedia.org It is a structurally complex molecule derived from six amino acid residues. wikipedia.org As a parent compound, bouvardin serves as a key chemical entity for studies in chemical biology, which uses small molecules to perturb and understand biological systems. nih.gov

The primary and most studied biological activity of bouvardin is its potent inhibition of protein synthesis in eukaryotic cells. nih.govnih.gov Its mechanism of action is highly specific; it targets the 80S ribosome, which is essential for translating messenger RNA into protein. wikipedia.orgnih.gov Research has shown that bouvardin blocks the elongation step of protein synthesis. nih.gov It is proposed to function by stabilizing the complex formed between the 80S ribosome and Elongation Factor 2 (EF2), thereby preventing the cyclic association and dissociation required for the translocation of peptidyl-tRNA. nih.govnih.gov This unique mechanism of locking a human elongation factor onto the ribosome distinguishes bouvardin from many other protein synthesis inhibitors. nih.gov This activity has made bouvardin a subject of interest in cancer research, as inhibiting protein synthesis is a strategy to halt the proliferation of cancer cells. nih.gov

Table 2: Chemical Properties of Bouvardin

| Property | Value | Source(s) |

|---|---|---|

| Chemical Formula | C₄₀H₄₈N₆O₁₀ | wikipedia.orgnih.gov |

| Molar Mass | 772.8 g/mol | wikipedia.orgnih.gov |

| IUPAC Name | (1S,4R,7S,10S,13S,16S,17S)-17,24-Dihydroxy-10-(4-methoxybenzyl)-4,7,9,13,15,29-hexamethyl-22-oxa-3,6,9,12,15,29-hexaazatetracyclo[14.12.2.2¹⁸,²¹.1²³,²⁷]tritriaconta-18,20,23(31),24,26,32-hexaene-2,5,8,11,14,30-hexone | wikipedia.org |

| Classification | Bicyclic Hexapeptide, Natural Product | wikipedia.org |

Significance of Catechol Moiety in Natural Product Research

The catechol, or 1,2-dihydroxybenzene, moiety is a fundamental structural unit found in a vast number of natural products, particularly in the broad class of polyphenols. wikipedia.orgbiorxiv.org This functional group is a common feature in compounds derived from plants, fruits, and vegetables. wikipedia.orgaacrjournals.org The significance of the catechol group in natural product research stems from its versatile chemical properties and the wide array of biological activities it confers upon the molecules that contain it. researchgate.net

The catechol scaffold is a key determinant of the antioxidant properties of many flavonoids and other polyphenols. frontiersin.orgwikipedia.org The two adjacent hydroxyl groups can readily donate hydrogen atoms to scavenge free radicals, and the resulting ortho-quinone can participate in redox cycling. wikipedia.orgresearchgate.net This redox activity is central to its biological function, which can be context-dependent, exhibiting either pro-oxidant or antioxidant behavior. frontiersin.org Beyond its antioxidant role, the catechol moiety is crucial for other biological effects, including anti-inflammatory, antimicrobial, antiviral, and anticancer activities. researchgate.net For instance, research has shown that catechol-containing natural products can act as inhibitors of key signaling proteins in cancer pathways, such as ERK2. aacrjournals.org Furthermore, the catechol group has been identified as a critical feature for the inhibition of amyloid fibril formation, which is implicated in neurodegenerative diseases. biorxiv.org The widespread occurrence and diverse bioactivity of the catechol group make it a privileged scaffold in medicinal chemistry and drug discovery. researchgate.net

Table 3: Examples of Natural Products Containing a Catechol Moiety

| Compound | Natural Source(s) | Associated Biological Activity | Source(s) |

|---|---|---|---|

| Caffeic Acid | Coffee, Fruits, Vegetables | Antioxidant, Anti-inflammatory | aacrjournals.org |

| Catechin | Tea, Cocoa, Fruits | Antioxidant | wikipedia.orgnih.gov |

| Luteolin | Vegetables, Herbs | ERK2 Inhibition, Anti-inflammatory | aacrjournals.org |

| Quercetin | Fruits, Vegetables, Grains | ERK2 Inhibition, Antioxidant | aacrjournals.org |

| Dopamine (B1211576) | Mammals (Neurotransmitter) | Neurotransmission | frontiersin.org |

Properties

CAS No. |

88426-35-1 |

|---|---|

Molecular Formula |

C39H46N6O11 |

Molecular Weight |

774.8 g/mol |

IUPAC Name |

10-[(3,4-dihydroxyphenyl)methyl]-17,24-dihydroxy-4,7,9,13,15,29-hexamethyl-22-oxa-3,6,9,12,15,29-hexazatetracyclo[14.12.2.218,21.123,27]tritriaconta-18,20,23,25,27(31),32-hexaene-2,5,8,11,14,30-hexone |

InChI |

InChI=1S/C39H46N6O11/c1-19-34(50)41-20(2)37(53)43(4)26(15-22-7-13-28(46)30(48)17-22)36(52)42-21(3)38(54)45(6)32-33(49)24-9-11-25(12-10-24)56-31-18-23(8-14-29(31)47)16-27(35(51)40-19)44(5)39(32)55/h7-14,17-21,26-27,32-33,46-49H,15-16H2,1-6H3,(H,40,51)(H,41,50)(H,42,52) |

InChI Key |

BTOAVFVQMFWGNI-UHFFFAOYSA-N |

SMILES |

CC1C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N(C2C(C3=CC=C(C=C3)OC4=C(C=CC(=C4)CC(C(=O)N1)N(C2=O)C)O)O)C)C)CC5=CC(=C(C=C5)O)O)C)C |

Canonical SMILES |

CC1C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N(C2C(C3=CC=C(C=C3)OC4=C(C=CC(=C4)CC(C(=O)N1)N(C2=O)C)O)O)C)C)CC5=CC(=C(C=C5)O)O)C)C |

Synonyms |

3-hydroxy-O-desmethylbouvardin bouvardin catechol |

Origin of Product |

United States |

Discovery and Microbial Biotransformation of Bouvardin Catechol

Initial Identification and Derivation from Bouvardin (B1209253)

Bouvardin catechol was first identified as a product of the microbial transformation of bouvardin. Bouvardin itself is a cyclic hexapeptide with antitumor activity, initially isolated from Bouvardia ternifolia arizona.edu, patsnap.com. Subsequent research focused on how microorganisms could alter this complex molecule. Early studies screened various microbial cultures to understand these transformations. These investigations revealed that bouvardin undergoes significant biotransformation, yielding compounds like O-desmethylbouvardin and this compound nih.gov. The derivation of this compound from bouvardin indicates a specific chemical modification, likely involving hydroxylation or demethylation followed by a further oxidation or rearrangement step to form the catechol moiety. The identification of this compound signifies a key step in understanding the metabolic fate and potential bioactivity of bouvardin derivatives.

Microbial Strain Screening and Isolation Methodologies for this compound Production

The production of this compound relies on the metabolic capabilities of specific microorganisms. Extensive screening of microbial cultures has been employed to identify strains that can efficiently convert bouvardin or its related precursors into this compound.

A notable finding in the microbial transformation of bouvardin is the role of Aspergillus ochraceous UI 398. This specific fungal strain was found to be capable of producing this compound when O-desmethylbouvardin was used as a substrate nih.gov, researchgate.net. The isolation and characterization of this compound from preparative scale incubations with Aspergillus ochraceous UI 398 highlight its significance as a producer strain. The pathways utilized by this strain likely involve specific enzymatic machinery that facilitates the conversion of O-desmethylbouvardin to the catechol derivative.

Beyond Aspergillus ochraceous UI 398, other microorganisms within the Aspergillus genus and the Streptomycetes genus have also demonstrated the ability to form this compound. Screening of 220 microbial cultures revealed that four Aspergilli species and one Streptomycete species were capable of forming this compound when O-desmethylbouvardin was provided as the substrate nih.gov. This suggests a broader distribution of the enzymatic machinery required for this transformation across different microbial genera. Streptomyces rutgersensis NRRL B-1256, for instance, was identified as a strain capable of producing O-desmethylbouvardin in good yield, which could then serve as a precursor for this compound formation by other strains nih.gov.

Characterization of Biotransformation Products Related to this compound

The biotransformation of bouvardin yields not only this compound but also other related metabolites. The primary transformation product identified is O-desmethylbouvardin, which is formed by 17 different microbial strains nih.gov. This compound is then formed from O-desmethylbouvardin by a subset of these strains, including Aspergillus ochraceous UI 398 nih.gov. The characterization of these biotransformation products involves analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to elucidate their chemical structures and confirm their identity nih.gov. These studies provide a comprehensive understanding of the metabolic cascade initiated by microbial action on bouvardin.

Enzymatic Mechanisms Driving Catechol Formation from Bouvardin Precursors

The conversion of bouvardin precursors, such as O-desmethylbouvardin, into this compound involves specific enzymatic mechanisms. While the precise enzymes are not always explicitly detailed in all studies, the formation of a catechol moiety from a phenolic precursor typically involves hydroxylation reactions. Enzymes like hydroxylases or oxidases are likely candidates for catalyzing these transformations. The process of forming a catechol (an ortho-dihydroxybenzene) from a related phenolic compound often involves the introduction of a second hydroxyl group adjacent to an existing one. Catechol oxidases, for example, are known to catalyze the oxidation of ortho-diphenols to ortho-quinones nih.gov, wikipedia.org, and similar enzymatic activities might be involved in the initial steps of forming the catechol structure itself from a precursor. The research indicates that specific microbial enzymes are responsible for these modifications, converting the complex cyclic hexapeptide structure of bouvardin into its catechol derivative through a series of biochemical steps nih.gov, harvard.edu, ebi.ac.uk, wikipedia.org, researchgate.net, nih.gov, google.com, rsc.org.

Biosynthetic Pathways and Precursor Studies of Bouvardin and Its Catechol Derivative

Overview of Bouvardin (B1209253) Biosynthesis

Bouvardin is a cyclic hexapeptide, a class of natural products known for their diverse biological activities. The biosynthesis of such peptides is typically carried out by large, multi-domain enzymes known as nonribosomal peptide synthetases (NRPSs). These enzymatic assembly lines orchestrate the sequential addition of specific amino acid building blocks to form the peptide chain.

While the complete biosynthetic gene cluster for bouvardin has yet to be fully characterized, the cyclic nature and the presence of non-proteinogenic amino acids strongly suggest an NRPS-mediated pathway. The general mechanism of NRPSs involves a series of modules, each responsible for the recognition, activation, and incorporation of a single amino acid. The process begins with the activation of the precursor amino acids as adenylates, which are then tethered to the NRPS enzyme as thioesters. A condensation domain then catalyzes the formation of peptide bonds, elongating the peptide chain in a stepwise fashion. The final step involves a thioesterase domain that releases the mature peptide, often through a cyclization reaction to form the characteristic ring structure of compounds like bouvardin.

Integration of Catechol Formation within the Bouvardin Biosynthetic Network

A key structural feature of bouvardin catechol is the presence of a catechol moiety, a dihydroxy-substituted benzene ring. The introduction of this functional group is a critical step in the biosynthetic pathway, likely imparting unique biological properties to the molecule. The precise timing and mechanism of catechol ring formation within the bouvardin assembly line are areas of active investigation.

It is hypothesized that the catechol group is not incorporated as a pre-formed building block but is rather generated through the modification of an amino acid precursor already integrated into the peptide backbone. This post-incorporation tailoring is a common strategy in natural product biosynthesis to increase structural diversity and biological activity.

Precursor-Directed Biosynthesis Approaches for Catechol Compounds

Precursor-directed biosynthesis is a powerful technique used to generate novel analogs of natural products by feeding modified precursor molecules to the producing organism. This approach can provide valuable insights into the substrate flexibility of the biosynthetic enzymes and can be used to create derivatives with altered properties.

In the context of this compound, this strategy could involve supplying the producing organism with synthetic amino acid analogs. For instance, feeding analogs with modified phenyl rings could lead to the production of novel bouvardin derivatives with different hydroxylation patterns or other substitutions on the aromatic ring. The successful incorporation of such precursors would not only confirm the identity of the natural precursor amino acid but also demonstrate the potential for generating a library of bouvardin-based compounds through synthetic biology approaches.

Enzymology of Catechol Formation and Related Pathways

The enzymatic formation of a catechol ring from an amino acid precursor, such as tyrosine or phenylalanine, typically involves hydroxylation reactions catalyzed by specific enzymes. In many biosynthetic pathways, cytochrome P450 monooxygenases or iron-dependent dioxygenases are responsible for introducing hydroxyl groups onto aromatic rings.

In the biosynthesis of this compound, it is likely that a dedicated hydroxylase enzyme acts on a specific amino acid residue after it has been incorporated into the growing peptide chain by the NRPS. This enzyme would recognize the specific structural context of the peptide-tethered amino acid and catalyze the ortho-dihydroxylation of the phenyl side chain to form the catechol moiety. The identification and characterization of this hydroxylase are crucial for a complete understanding of the bouvardin biosynthetic pathway and for harnessing its potential in biocatalytic applications.

Synthetic Strategies for Bouvardin Catechol and Analogues

Total Synthesis Approaches to Bouvardin (B1209253) and Key Intermediates Relevant to Catechol Analogues

The total synthesis of bouvardin, a cyclic hexapeptide, is a significant undertaking that provides a platform for creating analogs, including those containing a catechol moiety. The work by Boger and Zhou laid the foundational groundwork for the total synthesis of bouvardin, O-methyl bouvardin, and O-methyl N-desmethylbouvardin. scripps.edu This type of synthesis is crucial as it allows for the preparation of key intermediates that can be chemically altered to introduce a catechol group.

A convergent total synthesis strategy is often employed for complex natural products. This involves synthesizing different fragments of the molecule separately before joining them together. nih.gov For bouvardin, this would mean the synthesis of amino acid components and the macrocyclic ring system. During this process, one of the tyrosine residues could be replaced with a precursor that can be readily converted to a catechol, or a protected catechol-containing amino acid could be incorporated directly.

Key to these syntheses is the formation of specific bonds and the control of stereochemistry, which can be achieved through cascade reactions that form multiple bonds and stereocenters in a single step. nih.gov The development of methods for creating key intermediates, such as aryl boronates for C-C bond formation, is also vital for the efficient construction of these complex molecules. mdpi.com

Selective Derivatization and Functionalization of Bouvardin to Catechol Analogues

Selective derivatization offers a more direct route to bouvardin catechol analogues by modifying the existing bouvardin structure. This approach focuses on the chemical transformation of specific functional groups within the molecule. For instance, the phenolic hydroxyl group of a tyrosine residue in bouvardin can be a target for functionalization.

One common strategy involves the use of protecting groups to shield reactive sites, allowing for the modification of a specific position. Following the desired chemical transformation, the protecting groups are removed to yield the final analog. Regioselective acylation, for example, can be used to introduce new functional groups at specific hydroxyl positions on a sugar moiety, a technique that can be adapted for modifying the amino acid side chains in bouvardin. nih.gov The introduction of a catechol group can also be achieved through conjugation chemistries, such as carbodiimide (B86325) coupling, which is frequently used to attach catechol-containing molecules like dopamine (B1211576) to various polymer backbones. nih.gov This method could be applied to an appropriate functional group on the bouvardin scaffold.

Regioselective Synthesis of Catechol-Containing Scaffolds Applicable to Bouvardin Derivatives

This strategy focuses on building a catechol-containing molecular fragment first, which is then incorporated into the larger bouvardin structure. This approach allows for greater control over the placement and substitution pattern of the catechol ring.

The synthesis of functionalized catechols is a key aspect of this method. For example, the Mannich reaction of catechol with formaldehyde (B43269) and secondary amines can produce a variety of substituted catechols. rsc.org These pre-functionalized catechol scaffolds can then be used as building blocks in the total synthesis of a bouvardin derivative. The ability to control the regioselectivity of these reactions is crucial for obtaining the desired isomer.

Furthermore, biocatalytic methods using recombinant organisms like Escherichia coli can directly synthesize functionalized catechols from aromatic precursors. researchgate.net This enzymatic approach offers a mild and selective alternative to traditional chemical methods for preparing these important synthetic intermediates.

Chemical Modification Strategies for this compound Analogues

Once a this compound analogue has been synthesized, it can be further modified to explore structure-activity relationships. These modifications can involve altering the catechol group itself or other parts of the bouvardin molecule. The goal of these modifications is often to enhance the molecule's properties. mdpi.com

Strategies for molecular modification include:

Molecular Addition: Adding new chemical groups, such as a hydroxyl or lipophilic group, to alter solubility or target affinity. biomedres.us

Molecular Disjunction: Systematically creating analogues with partial structures of the parent molecule to identify key pharmacophores. biomedres.us

Bulky Group Manipulation: Introducing, removing, or replacing bulky groups to influence drug-target interactions and metabolic stability. biomedres.us

Green Chemistry Approaches in Catechol Synthesis Relevant to Natural Products

Green chemistry principles are increasingly being applied to the synthesis of natural products and their analogues to reduce environmental impact. hilarispublisher.com These approaches focus on using less hazardous chemicals, developing more efficient reactions, and utilizing renewable resources.

For catechol synthesis, green methods include:

Biocatalysis: Using enzymes or whole organisms to perform chemical transformations under mild conditions, as seen in the synthesis of catechols from aromatics using E. coli. researchgate.nethilarispublisher.com

Catalytic Reactions: Employing catalysts, such as palladium, to facilitate reactions like C-H oxygenation of phenols, which avoids the need for harsh reagents. youtube.com

Use of Greener Solvents: Utilizing environmentally benign solvents like water, especially at high temperatures where its properties change to resemble an organic solvent. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of starting materials into the final product, thus minimizing waste. hilarispublisher.com

These green strategies are not only beneficial for the environment but can also lead to more efficient and selective syntheses of catechol-containing natural product analogues like this compound. researchgate.nethilarispublisher.com

Mechanisms of Action at the Molecular and Cellular Level

Inhibition of Protein Synthesis in Eukaryotic Systems by Bouvardin (B1209253) and Analogues

Bouvardin is a well-documented inhibitor of protein synthesis in intact eukaryotic cells and in cell-free systems. nih.govnih.gov Its action disrupts the elongation of polypeptide chains, which is a critical step in the translation of mRNA into protein. researchgate.net Studies have shown that while protein synthesis is the most susceptible process to bouvardin's effects, DNA and RNA synthesis are also inhibited, albeit to a lesser degree. nih.gov

The central hub for bouvardin's activity is the 80S ribosome, the large molecular machine responsible for protein synthesis in eukaryotes. nih.gov Bouvardin binds directly to the 80S ribosome at a site that is crucial for the interaction with eukaryotic elongation factors 1 (eEF1) and 2 (eEF2). nih.govresearchgate.net This interaction physically obstructs the normal progression of the ribosome along the messenger RNA (mRNA) template, thereby halting the synthesis of proteins. nih.gov The binding site for bouvardin is distinct from those of other known protein synthesis inhibitors like cycloheximide and cryptopleurine. nih.gov

Eukaryotic elongation factors are essential proteins that facilitate the key steps of translation elongation. Bouvardin's interaction with the ribosome directly interferes with the functions of two critical elongation factors:

eEF1 (specifically eEF1A): This factor is responsible for delivering the correct aminoacyl-tRNA (aa-tRNA) to the A-site of the ribosome. Bouvardin inhibits the eEF1-dependent binding of aa-tRNA to the ribosome. nih.gov

eEF2: This factor mediates the translocation of the ribosome along the mRNA, moving the peptidyl-tRNA from the A-site to the P-site. Bouvardin inhibits this eEF2-dependent translocation step. nih.gov

Interestingly, bouvardin does not affect non-enzymatic translocation, a process that can occur without the involvement of eEF2, further pinpointing its specific interference with the factor-dependent mechanism. nih.gov

A unique aspect of bouvardin's mechanism is its ability to hamper the dissociation of eEF2 from the ribosome after translocation. researchgate.net This effectively "locks" the ribosome in a post-translocation state, creating a stabilized 80S-eEF2 complex. researchgate.net By preventing the release of eEF2, bouvardin ensures that the ribosome cannot proceed to the next round of elongation, leading to a complete blockage of protein synthesis. researchgate.net This mechanism of stabilizing the ribosome-eEF2 complex is a distinguishing feature of bouvardin's action. researchgate.net

Differentiation from Other Protein Synthesis Inhibitors

The mechanism of bouvardin sets it apart from other classes of protein synthesis inhibitors. While many compounds target the ribosome, their specific modes of action vary significantly.

| Inhibitor | Primary Target/Mechanism | Differentiating Feature from Bouvardin |

| Bouvardin | Binds to the 80S ribosome, inhibiting eEF1- and eEF2-dependent steps and stabilizing the 80S-eEF2 complex. nih.govresearchgate.net | Stabilizes the ribosome-eEF2 complex, a unique mechanism. researchgate.net Binds to a site distinct from cycloheximide. nih.gov |

| Cycloheximide | Binds to the E-site of the 60S ribosomal subunit, blocking the translocation step. nih.govrug.nl | Does not stabilize the 80S-eEF2 complex; acts on the E-site. Bouvardin's binding site is independent of cycloheximide's. nih.gov |

| Homoharringtonine | Binds to the ribosomal A-site, inhibiting the initial elongation steps. researchgate.netrug.nl | Bouvardin's mechanism involves blocking the dissociation of eEF2, which is different from the A-site inhibition by homoharringtonine. researchgate.net |

| Puromycin | Acts as an analogue of aminoacyl-tRNA, causing premature chain termination. rug.nlnih.gov | Bouvardin stalls elongation without causing premature release of the polypeptide chain. nih.govresearchgate.net |

This table provides an interactive comparison of the mechanisms of different protein synthesis inhibitors.

Cellular Effects on Translation Elongation

The molecular inhibition of protein synthesis by bouvardin translates into significant cellular effects. Treatment of cells with bouvardin leads to a rapid and drastic reduction in the incorporation of labeled amino acids into new proteins. osti.gov This halt in translation elongation causes a uniform arrest of cells throughout the cell cycle, as progression through various checkpoints is dependent on the synthesis of key regulatory proteins like cyclins. osti.gov The cellular response to bouvardin is a direct consequence of its potent and specific blockade of the translation elongation machinery. researchgate.netosti.gov

Molecular Targets and Their Validation in Cellular Models

The primary molecular target of bouvardin has been unequivocally identified as the eukaryotic 80S ribosome. nih.govresearchgate.net The validation of this target has been achieved through a combination of biochemical and cellular studies.

Key Validation Findings:

| Experimental Approach | Model System | Key Finding | Reference |

| Cell-Free Protein Synthesis Assays | Rabbit reticulocyte lysates | Direct inhibition of translation in a system containing only essential translation components, confirming the ribosome as the target. | nih.gov |

| Radioactive Labeling Studies | Cultured P388 leukemia cells | Demonstrated a potent inhibition of leucine incorporation, indicating a block in protein synthesis. | nih.gov |

| Flow Cytometry Analysis | Chinese hamster ovary (CHO) cells | Showed a uniform arrest of cells across all phases of the cell cycle, consistent with a general protein synthesis inhibitor. | osti.gov |

| Resistance Studies | Cycloheximide-resistant yeast mutants | These mutants remained sensitive to bouvardin, proving that bouvardin's binding site on the ribosome is distinct from that of cycloheximide. | nih.gov |

| Clonogenic Survival Assays | Head and neck cancer and glioma cells | Bouvardin enhanced radiation-induced cell death, validating its mechanism in cancer models and suggesting therapeutic potential. | researchgate.net |

This interactive table summarizes the key experiments that have validated the molecular target and mechanism of bouvardin in various cellular models.

Role of Catechol Moiety in Biological Interactions and Redox Chemistry

The catechol moiety, a 1,2-dihydroxybenzene group, is a critical pharmacophore present in numerous naturally occurring and synthetic bioactive compounds. researchgate.net Its distinct chemical properties, conferred by the two adjacent hydroxyl groups, allow it to participate in a wide range of biological interactions and complex redox chemistry, which are fundamental to its mechanisms of action at the molecular and cellular levels. researchgate.netnih.gov

Biological Interactions

The catechol group's ability to interact with biomolecules is a key determinant of its biological effects. These interactions range from the formation of strong covalent bonds with proteins to the coordination of metal ions.

Covalent Modification of Proteins: A primary mechanism through which catechol-containing compounds exert their effects is via the covalent modification of proteins. nih.gov This process is initiated by the oxidation of the catechol to a highly reactive ortho-quinone (o-quinone) intermediate. nih.govmdpi.com This oxidation can occur spontaneously under physiological conditions, or it can be catalyzed by enzymes or metal ions. mdpi.comnih.gov The resulting o-quinone is a potent electrophile that readily reacts with nucleophilic functional groups on amino acid side chains within proteins, particularly the thiol groups of cysteine residues. nih.govnih.govnih.gov

This covalent binding can significantly alter the structure and function of the target protein. nih.gov Research has demonstrated that a wide array of proteins can be targeted by reactive catechols, with proteins in the endoplasmic reticulum being notable targets. nih.gov The modification of specific proteins, such as cytoskeletal components like beta-actin, has been identified as a key event in the cellular activity of some catechols. nih.gov The cytotoxicity of certain catechols has been directly ascribed to the covalent binding of their o-quinone oxidation products to sulfhydryl groups in proteins. nih.gov The reactivity of these o-quinones and the specific protein-adducts formed can vary depending on the substituents on the catechol ring. nih.gov

Metal Ion Chelation: The vicinal hydroxyl groups of the catechol moiety provide an ideal binding site for a variety of metal ions. cabidigitallibrary.orgresearchgate.net This chelation can result in the formation of mono-, bis-, or tris-coordinated metal-catechol complexes, depending on the stoichiometry and the specific metal ion involved. researchgate.net This interaction is significant for several reasons:

It can influence the bioavailability and transport of essential metal ions.

The formation of a metal-catechol complex can dramatically alter the redox potential of both the catechol and the metal ion, influencing the compound's antioxidant or pro-oxidant activity. cabidigitallibrary.org

Metal-catechol interactions are integral to the adhesive properties of some bio-inspired polymers and materials. researchgate.net

Table 1: Summary of Biological Interactions of the Catechol Moiety

| Interaction Type | Mechanism | Key Biomolecular Target(s) | Biological Consequence |

|---|---|---|---|

| Covalent Protein Binding | Oxidation of catechol to an electrophilic o-quinone, followed by nucleophilic attack from amino acid residues. nih.govnih.gov | Cysteine (thiol groups), Lysine (amino groups). nih.gov | Alteration of protein structure and function, enzyme inhibition, induction of cellular stress responses. nih.gov |

| Metal Ion Chelation | Formation of coordination complexes between the two adjacent hydroxyl groups and a metal ion. cabidigitallibrary.orgresearchgate.net | Transition metal ions (e.g., Fe2+, Cu2+, Zn2+). researchgate.net | Sequestration of metal ions, modulation of redox activity, influence on bioavailability. cabidigitallibrary.org |

Redox Chemistry

The redox chemistry of the catechol group is complex, as it can function as both an antioxidant and a pro-oxidant, depending on the chemical environment. cabidigitallibrary.orgfrontiersin.org This dual activity is central to its biological effects. The redox state of catechol-containing compounds has been identified as a key determinant of their inhibitory activities against processes like protein aggregation. nih.gov

Antioxidant Activity: Catechols are well-known for their potent antioxidant properties. researchgate.netcabidigitallibrary.org They can act as radical scavengers, donating a hydrogen atom from one of their hydroxyl groups to neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative damage. cabidigitallibrary.org The resulting semiquinone radical is relatively stable due to resonance delocalization. Beyond direct scavenging, their antioxidant effects can be indirect, involving the induction of endogenous antioxidant enzymes. cabidigitallibrary.org

Table 2: Redox Properties of the Catechol Moiety

| Activity | Mechanism | Conditions Favoring Activity | Outcome |

|---|---|---|---|

| Antioxidant | Hydrogen atom donation to neutralize free radicals (ROS scavenging); induction of antioxidant enzymes. cabidigitallibrary.org | Low concentrations, absence of redox-active metals. frontiersin.org | Protection against oxidative stress, cytoprotection. mdpi.comnih.gov |

| Pro-oxidant | Redox cycling with molecular oxygen to produce superoxide radicals (O2•−) and subsequent ROS. nih.gov | High concentrations, presence of transition metal ions (e.g., Cu2+, Fe2+). frontiersin.org | Induction of oxidative stress, potential cytotoxicity, DNA damage. frontiersin.orgmdpi.com |

Preclinical Biological Assessment and Cellular Impact Studies

In Vitro Cellular Growth Inhibition and Proliferation Studies

Studies investigating the in vitro effects of Bouvardin (B1209253) and related compounds have demonstrated significant impacts on cancer cell growth and proliferation. Bouvardin has been observed to inhibit uridine (B1682114) incorporation by 46% in sarcoma cells, a process indicative of reduced cellular metabolic activity and proliferation nih.gov. Furthermore, Bouvardin has shown dose-dependent inhibition of canine tumor cell proliferation, with reported 50% inhibitory concentrations (IC50) varying widely across different cancer types, ranging from less than 0.0625 µM to over 10 µM americanhumane.org. Catechol derivatives, which share structural similarities with Bouvardin catechol, have also exhibited potent in vitro growth inhibition against murine colonic tumor cells, with IC50 values reported in the range of 10⁻⁶ to 10⁻⁷ M researchgate.net. Additionally, the compound catechol itself has been shown to inhibit the growth of lung cancer cells in vitro nih.gov.

Structure Activity Relationship Sar Studies for Bouvardin Catechol and Its Derivatives

Quantitative Structure-Activity Relationships (QSAR) for Biological Effects

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational methodology that aims to build mathematical models correlating the chemical structure of compounds with their biological activity. mdpi.com For cyclic peptides like bouvardin (B1209253), QSAR models can predict the bioactivity of novel analogues by quantifying physicochemical properties, such as hydrophobicity, electronic effects, and steric parameters. researchgate.net

While comprehensive, multi-derivative QSAR models specifically for the bouvardin family are not extensively detailed in the available literature, the principles of QSAR are fundamental to understanding its SAR. A typical QSAR study for bouvardin analogues would involve:

Descriptor Calculation: Quantifying various molecular features (descriptors) of each analogue, such as molecular weight, logP (lipophilicity), polar surface area, and specific quantum chemical parameters.

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to create an equation that links these descriptors to a measured biological activity (e.g., IC₅₀ value for cytotoxicity). researchgate.net

Validation: Rigorously testing the model's predictive power using internal and external validation techniques to ensure its reliability. mdpi.com

Such models can elucidate which structural properties are most influential for activity. For instance, a QSAR model might reveal that a specific range of lipophilicity combined with the presence of a hydrogen bond donor at a particular position is critical for optimal protein synthesis inhibition.

Influence of Catechol Group on Biological Activity and Receptor Interactions

The term "Bouvardin catechol" points to the critical importance of the hydroxyl (-OH) groups on the tyrosine residues within the bouvardin structure. While bouvardin itself contains phenolic tyrosine residues rather than a true catechol (which has two adjacent hydroxyls), the study of these hydroxyl groups is central to its SAR. The catechol functional moiety, in a broader sense, is recognized for its significant role in the biological activities of various compounds, often through its ability to form hydrogen bonds and participate in redox cycling. nih.govtaylorandfrancis.com

The influence of these hydroxyl groups on bouvardin's activity is most clearly demonstrated by comparing it to its natural analogue, deoxybouvardin. Bouvardin differs from deoxybouvardin primarily by the presence of an additional hydroxyl group on the β-carbon of one of the tyrosine residues. smolecule.com This single hydroxyl group leads to notable differences in their physicochemical properties and biological activity profiles. smolecule.com The hydroxyl groups are crucial for interaction with the biological target, the eukaryotic 80S ribosome. plos.org They can act as both hydrogen bond donors and acceptors, forming key interactions with amino acid residues or RNA within the ribosome binding pocket, thereby stabilizing the drug-target complex and enhancing inhibitory activity. The formation of quinone-like species through oxidation of catechol or phenol moieties can also lead to covalent adducts with biological targets, a mechanism observed in other catechol-containing inhibitors. nih.gov

Conformational Analysis of Bouvardin Analogues and Impact on Activity

Conformational analysis, using techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, has shown that the predominant conformation in solution closely matches the solid-state structure. smolecule.com This suggests that the molecule does not require a significant energy penalty to adopt its bioactive conformation upon binding.

Studies on synthetic analogues have underscored the importance of this defined conformation. For example, the N-methyl groups on the tyrosine residues are vital for maintaining the bioactive conformation. Removal of the N⁹-methyl group in an analogue of RA-V (deoxybouvardin) resulted in a significant change in its solution conformation and a corresponding loss of biological activity, demonstrating the crucial interplay between specific structural elements, molecular shape, and function. plos.org Any modification that disrupts the peptide's ability to adopt its required three-dimensional arrangement can lead to a dramatic decrease in potency. plos.org

Positional Effects of Hydroxyl Groups and other Substituents on Efficacy

The specific placement and number of hydroxyl groups and other substituents on the bouvardin scaffold have a profound impact on its efficacy. The SAR of flavonoids and coumarins, for example, shows that an increasing number of hydroxyl groups can enhance activities like superoxide scavenging. nih.govpjmhsonline.com

The most direct evidence within the bouvardin family comes from the comparison of naturally occurring analogues. The primary structural difference between bouvardin and deoxybouvardin is a single hydroxyl group, which results in different activity levels. smolecule.com Similarly, RA-VII, another natural congener, shares the core cyclic hexapeptide architecture but features a different hydroxylation pattern, leading to a distinct biological profile. smolecule.com

| Compound | Key Structural Difference from Bouvardin | Relative Biological Activity |

| Bouvardin | - (Reference Compound) | Potent inhibitor of protein synthesis |

| Deoxybouvardin (RA-V) | Lacks the C-6' hydroxyl group | Potent inhibitor of protein synthesis, activity differs from bouvardin |

| RA-VII | Different hydroxylation pattern | Exhibits distinct biological properties from bouvardin |

| N⁹-desmethyl-RA-V | Lacks the N-methyl group at position 9 | Significantly reduced or lost activity |

Molecular Modeling and Computational Approaches in SAR

Molecular modeling and computational chemistry are indispensable tools for elucidating the SAR of complex molecules like bouvardin. mdpi.com Techniques such as molecular docking and molecular dynamics (MD) simulations can provide atomic-level insights into how these compounds interact with their biological targets. nih.govmdpi.com

Homology Modeling: In the absence of a crystal structure of the bouvardin-ribosome complex, a model of the binding site can be constructed based on its similarity to known structures.

Molecular Docking: This technique predicts the preferred orientation of a ligand (e.g., a bouvardin analogue) when bound to its receptor. Docking studies could be used to screen a virtual library of bouvardin derivatives, predicting their binding affinity and helping to prioritize which compounds to synthesize. These models can rationalize experimental SAR data; for instance, docking could show that an active analogue forms specific hydrogen bonds with ribosomal RNA, while an inactive analogue cannot adopt the correct pose to form these interactions. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations model the movement of the ligand-receptor complex over time, providing insights into its stability and the dynamics of key interactions. This can help refine docking poses and calculate binding free energies, offering a more accurate prediction of a compound's potency. mdpi.com

These computational approaches allow researchers to generate hypotheses about the SAR of this compound and its derivatives, guiding the rational design of new analogues with enhanced activity. mdpi.com

Future Research Directions and Therapeutic Implications

Development of Novel Bouvardin (B1209253) Catechol Analogues with Enhanced Specificity

The development of novel analogues of bouvardin catechol holds significant promise for improving therapeutic outcomes. Research efforts are focused on synthesizing modified versions of the compound that exhibit greater specificity for target cells or pathways, thereby potentially reducing off-target effects and enhancing efficacy. Studies involving the microbial transformation of bouvardin have yielded derivatives like O-desmethylbouvardin and this compound, with early findings suggesting that the "top portion" of bouvardin may contain its active site, as these derivatives were found to be inactive arizona.edu. This observation guides the design of new analogues by highlighting regions of the molecule that are critical for biological activity. Future work will likely involve systematic structural modifications to identify analogues with improved binding affinity and selectivity for specific cellular targets implicated in disease.

Exploration of Alternative Biosynthetic Routes and Engineering Strategies

Understanding the natural pathways through which bouvardin and its derivatives are produced can inform strategies for their synthesis and modification. Microbial transformation studies, such as the conversion of bouvardin to this compound using Aspergillus ochraceous, demonstrate the potential for biological routes to generate these compounds nih.govaub.edu.lb. Exploring alternative biosynthetic pathways or employing metabolic engineering strategies could lead to more efficient and scalable production methods. This could involve the genetic engineering of microorganisms to overproduce this compound or its precursors, or the development of semi-synthetic approaches that leverage enzymatic transformations. Such advancements would be crucial for providing sufficient quantities of the compound and its analogues for extensive preclinical and potential clinical evaluation.

Advanced Preclinical Models for Efficacy and Mechanism Elucidation

To fully understand the therapeutic potential of this compound, advanced preclinical models are essential for rigorous efficacy testing and detailed mechanism elucidation. Research utilizing cell cultures and animal models has been instrumental in characterizing the activity of bouvardin and its analogues arizona.educlockss.org. Future studies should employ sophisticated preclinical models that better recapitulate the complexity of human diseases, such as patient-derived organoids or genetically engineered animal models. These models will allow for a more accurate assessment of this compound's efficacy against specific disease indications and provide deeper insights into its molecular mechanisms of action, including its impact on protein synthesis, as observed with bouvardin itself arizona.edu.

Deeper Investigation into Ribosomal Target Engagement and Allosteric Modulation

Bouvardin is known to inhibit protein synthesis without significantly affecting DNA and RNA biosynthesis arizona.edu. Further research is warranted to precisely define this compound's engagement with its ribosomal targets and to explore potential allosteric modulatory effects. Understanding how this compound interacts with the ribosome at a molecular level could reveal novel mechanisms of action and guide the design of highly specific inhibitors. The concept of allosteric modulation, where compounds bind to a site distinct from the active site to alter protein function, is a growing area in drug discovery scienceopen.comnih.govnih.govfrontiersin.org. Investigating whether this compound or its analogues can act as allosteric modulators of ribosomal function or other cellular targets could unlock new therapeutic strategies.

Potential for Combination Research in Preclinical Therapeutic Strategies

The exploration of this compound in combination with other therapeutic agents represents a promising avenue for enhancing treatment efficacy and overcoming resistance mechanisms. Preclinical studies are vital for establishing the rationale and safety of such combination strategies researchgate.netnih.govnih.gov. Research could focus on synergistic interactions between this compound and established chemotherapeutic agents, targeted therapies, or immunotherapies. Evaluating combination regimens in relevant preclinical models would help identify optimal dosing, schedules, and potential synergistic effects, thereby laying the groundwork for future clinical trials aimed at improving patient outcomes in complex diseases.

Q & A

Basic: What are the standard analytical techniques for quantifying catechol concentrations in experimental samples, and how do their detection limits compare?

Methodological Answer:

Researchers commonly employ UV-vis spectrophotometry, liquid chromatography, and electrochemical analysis for catechol quantification . Advanced approaches integrate smartphone-based colorimetric sensors with remote servers for real-time, onsite analysis, achieving detection limits as low as 50 mg L⁻¹ for erythrocyte toxicity thresholds . Each method requires validation via calibration curves and spike-recovery tests to ensure accuracy. For trace-level detection (<1 ppm), liquid chromatography paired with mass spectrometry (LC-MS) is preferred due to higher sensitivity .

Basic: How can researchers measure the enzymatic activity of catechol oxidase in vitro, and what factors influence assay reproducibility?

Methodological Answer:

Enzyme activity assays typically involve spectrophotometric monitoring of dopachrome formation at 475 nm, with reaction rates calculated using Michaelis-Menten kinetics . Key reproducibility factors include:

- Substrate purity : Commercial catechol must be verified via HPLC to exclude auto-oxidation byproducts .

- pH control : Optimal activity occurs at pH 6.5–7.0; deviations >0.5 units reduce catalytic efficiency .

- Temperature stability : Use thermostated cuvettes to minimize thermal drift during kinetic measurements .

Advanced: What experimental design strategies optimize catechol-based polymer synthesis parameters while minimizing batch variability?

Methodological Answer:

Response Surface Methodology (RSM) with Central Composite Design (CCD) is ideal for optimizing parameters like catechol concentration (2–10 g/L), initiator (APS) concentration (2–10 g/L), and temperature (20–60°C) . Factorial designs (e.g., 3-level, 2-factor) statistically validate interactions between variables, such as catechol-metal binding efficiency, by replicating central points to assess variability . For reproducibility, use Design-Expert® software to model quadratic interactions and identify Pareto-optimal conditions .

Advanced: How do researchers resolve contradictory findings regarding catechol's role in interfacial adhesion versus cohesive strength in biomimetic materials?

Methodological Answer:

Controlled experiments comparing catechol-functionalized polymers with non-catechol analogs are critical . For example, mussel-inspired adhesives should be tested in underwater lap-shear assays (e.g., 0.65 MPa adhesion strength) while quantifying crosslinking density via FTIR or rheometry to distinguish interfacial vs. cohesive contributions . Atomic Force Microscopy (AFM) can directly measure catechol-mediated binding forces at nanoscale interfaces .

Advanced: What statistical approaches are recommended for analyzing multivariate interactions in catechol-mediated heavy metal adsorption studies?

Methodological Answer:

Three-level factorial designs with ANOVA and Tukey post-hoc tests are used to assess main effects (e.g., catechol concentration, metal type) and interactions (e.g., catechol-Cu²⁺ chelation) . Langmuir isotherm models (e.g., ) quantify adsorption capacity () and affinity constants (), validated via residual plots and adjusted R² values .

Basic: What safety protocols are essential when handling catechol derivatives in laboratory settings, based on toxicological assessments?

Methodological Answer:

The Canadian Government mandates:

- Ventilation : Use fume hoods for protocols involving >1 g catechol due to respiratory irritancy .

- PPE : Nitrile gloves and goggles to prevent dermal/ocular exposure, which can cause erythema at 50 mg L⁻¹ .

- Waste disposal : Neutralize solutions with 10% NaOH before discarding to prevent environmental release .

Advanced: How can response surface methodology with central composite design improve the efficiency of catechol separation processes?

Methodological Answer:

CCD optimizes catechol removal by modeling quadratic interactions between variables (e.g., ) . For sequential electrochemical-chemical polymerization, CCD identifies optimal APS initiator concentrations (6.5 g/L) and temperatures (40°C), achieving >95% catechol removal efficiency . Validation includes lack-of-fit tests (p > 0.05) and residual normality checks .

Advanced: What characterization techniques are critical for verifying the structural integrity of catechol-functionalized hydrogels in tissue engineering applications?

Methodological Answer:

- FTIR : Confirm catechol oxidation (peak shift from 1280 cm⁻¹ to 1240 cm⁻¹ for quinone formation) .

- Swelling ratio : Measure in PBS (pH 7.4) to assess crosslinking density; >90% swelling indicates low cohesion .

- Adhesion testing : Use ASTM F2255-05 for tissue-mimetic substrates (e.g., porcine skin) under wet conditions .

Note: For reproducibility, ensure all methods comply with reporting standards in Standards for Reporting Qualitative Research (e.g., detailed abstracts, systematic data collection) . Avoid abbreviations; use "catechol" instead of "CAT" or "CA."

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.